Product packaging for Convoline(Cat. No.:CAS No. 89783-61-9)

Convoline

Cat. No.: B1215894
CAS No.: 89783-61-9
M. Wt: 307.34 g/mol
InChI Key: QKXIPWXFQDIWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Convoline, identified by the systematic name (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a tropane alkaloid of natural origin with significant relevance in pharmaceutical and neuroscientific research . This compound, with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol, was first isolated from the plant Convolvulus krauseanus . Its structure is characterized by a veratroyl group attached to a nortropane skeleton with an N-hydroxy group . Research into this compound has explored its potential biological activities, including investigations as an anti-epileptic agent . To overcome challenges associated with its low aqueous solubility and to enhance bioavailability for oral delivery, advanced formulations such as this compound-loaded Solid Lipid Nanoparticles (SLNs) have been successfully developed and characterized in vitro . These nanoparticles have demonstrated high drug encapsulation efficiency and a significant drug release profile, making them a promising vehicle for further pharmacological studies . As a reference standard, this compound is also listed in several metabolic databases, including KEGG under the identifier C10855 . This product is intended for research and analysis in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO5 B1215894 Convoline CAS No. 89783-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89783-61-9

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H21NO5/c1-20-14-6-3-10(7-15(14)21-2)16(18)22-13-8-11-4-5-12(9-13)17(11)19/h3,6-7,11-13,19H,4-5,8-9H2,1-2H3

InChI Key

QKXIPWXFQDIWOM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC

Origin of Product

United States

Isolation and Purification Methodologies for Convoline from Natural Sources

Extraction Techniques from Plant Biomass

The initial step in isolating Convoline involves its extraction from the raw plant material. A common approach begins with the preparation of the plant biomass, which typically includes drying and grinding the plant parts to a fine powder to maximize the surface area for solvent penetration.

A frequently employed method is solvent extraction, which leverages the solubility of alkaloids. nih.govrsc.orgnih.gov This process often starts with a defatting step, where a nonpolar solvent, such as n-hexane, is used to remove lipids and other nonpolar constituents from the plant powder. nih.gov This preliminary wash is crucial as it prevents the co-extraction of unwanted compounds that could interfere with the subsequent isolation stages.

Following defatting, the biomass is subjected to extraction with a more polar solvent to dissolve the alkaloids. A common technique is ultrasonic-assisted extraction (UAE), which utilizes high-frequency sound waves to disrupt the plant cell walls, thereby enhancing solvent penetration and extraction efficiency. nih.gov For the extraction of tropane (B1204802) alkaloids like this compound, an alkaline solution is often used. A mixture of ethanol (B145695) and a base, such as potassium hydroxide, can be employed to liberate the free alkaloid bases from their salt forms within the plant tissue, rendering them more soluble in the organic solvent. nih.gov The extraction process is typically repeated multiple times to ensure a comprehensive recovery of the target compound. nih.gov After extraction, the solvent is removed, often under reduced pressure using a rotary evaporator, to yield a crude extract enriched with this compound and other alkaloids.

Extraction StepSolvent/ReagentTechniquePurpose
Preparation N/ADrying and GrindingIncrease surface area for extraction
Defatting n-HexaneMaceration/SonicationRemoval of lipids and nonpolar compounds
Alkaloid Extraction Ethanol / Potassium HydroxideUltrasonic-Assisted Extraction (UAE)Isolation of free alkaloid bases
Concentration N/ARotary EvaporationRemoval of solvent to yield crude extract

Chromatographic Separation and Purification Strategies

The crude extract obtained from the plant biomass is a complex mixture of various compounds, including several structurally similar alkaloids. Therefore, sophisticated separation techniques are required to isolate this compound in its pure form. Chromatography is the cornerstone of this purification process, exploiting the differential affinities of the compounds for a stationary phase and a mobile phase. isciii.es

Column Chromatography: A primary and widely used method for the initial fractionation of the crude extract is column chromatography. researchgate.neteurjchem.com In this technique, a glass column is packed with a solid adsorbent, the stationary phase, which is commonly silica (B1680970) gel or alumina (B75360) for alkaloid separation. chemicalbook.com The choice of stationary phase is critical, as its properties, such as particle size and polarity, will influence the separation efficiency. africaresearchconnects.com

The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through the column. eurjchem.com The separation occurs as the different compounds in the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. isciii.es Generally, for the separation of alkaloids on a polar stationary phase like silica, a mobile phase of increasing polarity is used (gradient elution). This allows for the sequential elution of compounds, with less polar compounds eluting first, followed by more polar compounds. The fractions are collected at the outlet of the column and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound, this compound.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. isciii.esresearchgate.net HPLC offers higher resolution and speed compared to conventional column chromatography. isciii.es For the separation of tropane alkaloids, reversed-phase HPLC is commonly employed. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

The selection of the mobile phase composition, including the pH and the proportion of the organic modifier, is crucial for achieving optimal separation of this compound from other closely related alkaloids. wikipedia.org By carefully controlling the chromatographic conditions, it is possible to obtain this compound with a high level of purity.

Chromatographic TechniqueStationary Phase (Example)Mobile Phase (Example)Principle of Separation
Column Chromatography Silica Gel (Polar)Hexane/Ethyl Acetate (B1210297) Gradient (Nonpolar to Polar)Adsorption/Polarity
High-Performance Liquid Chromatography (HPLC) C18-bonded Silica (Nonpolar)Water/Acetonitrile with Formic Acid (Polar)Partition/Hydrophobicity

Spectroscopic Characterization Techniques for Purity Assessment

Once a compound believed to be pure this compound is isolated, its identity and purity must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.govresearchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. By analyzing the chemical shifts, integration, and coupling patterns in these spectra, the precise structure of this compound can be confirmed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the exact molecular weight of this compound. Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is obtained. nih.gov This pattern serves as a molecular fingerprint and can provide valuable information about the different structural components of the molecule, further confirming its identity. libretexts.org

The combination of these spectroscopic techniques provides unequivocal evidence for the structure of the isolated compound and is also instrumental in assessing its purity. The absence of signals from impurities in the NMR spectra and the presence of a single, sharp peak in the chromatogram from a high-purity sample in HPLC are strong indicators of the successful isolation of pure this compound.

Spectroscopic TechniqueInformation ObtainedApplication in Purity Assessment
¹H NMR Spectroscopy Number and environment of protonsAbsence of impurity signals
¹³C NMR Spectroscopy Number and environment of carbon atomsConfirmation of the carbon skeleton and absence of carbon signals from impurities
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirmation of molecular formula and structural integrity

Biosynthetic Pathways of Convoline

Precursor Identification and Metabolic Flux Analysis

The foundational building blocks for the biosynthesis of the tropane (B1204802) moiety in convoline are derived from primary metabolism, specifically from the amino acids ornithine and arginine. mdpi.compnas.org Feeding studies using radioactively labeled precursors in various tropane alkaloid-producing plants have been instrumental in identifying these initial substrates. mdpi.compnas.org These studies show that ornithine and arginine are converted to putrescine, a key diamine intermediate. nih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov By using stable isotopes like ¹³C, researchers can trace the flow of carbon atoms through metabolic pathways, providing a detailed map of cellular metabolism. nih.govrsc.org While specific MFA studies on this compound are not widely documented, analysis of related tropane alkaloids has revealed critical insights into the flow of precursors. plos.org This technique helps identify rate-limiting steps and pathway dynamics, which is essential for understanding and engineering the biosynthesis of these compounds. nih.govembopress.org The analysis confirms that putrescine is the central entry point for the tropane alkaloid pathway. nih.gov

The formation of N-methylputrescine from putrescine is considered the first committed and often rate-limiting step in TA biosynthesis. mdpi.comnih.gov The subsequent steps involve the formation of the N-methyl-Δ¹-pyrrolinium cation, which is the common precursor for all tropane alkaloids. mdpi.com

Precursor Source Molecule Role in this compound Biosynthesis
PutrescineOrnithine, ArgininePrimary building block for the pyrrolidine (B122466) ring of the tropane moiety. pnas.orgnih.gov
N-methylputrescinePutrescineProduct of the first committed step, directing metabolic flux towards tropane alkaloids. mdpi.comnih.gov
N-methyl-Δ¹-pyrrolinium cationN-methylputrescineCentral intermediate that cyclizes to form the tropane ring structure. mdpi.com
PhenylalanineShikimate PathwayPrecursor for the phenyllactic acid moiety in related tropane alkaloids like littorine (B1216117), indicating a similar origin for the veratric acid portion of this compound. frontiersin.orgwikipedia.org

Enzymatic Steps and Genetic Regulation in Tropane Alkaloid Biosynthesis Relevant to this compound

The biosynthesis of this compound involves a series of enzymatic reactions that build the tropane ring and then attach the acidic side chain. The genetic regulation of this pathway involves a coordinated expression of the genes encoding these enzymes, often influenced by developmental and environmental signals. nih.govnih.gov

The pathway from putrescine to the core tropane structure, tropinone (B130398), is catalyzed by several key enzymes:

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the methylation of putrescine to form N-methylputrescine, using S-adenosyl methionine (SAM) as a methyl donor. mdpi.com This is a critical regulatory point in the pathway. mdpi.comnih.gov

N-methylputrescine oxidase (MPO): This copper-containing enzyme catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. mdpi.com This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.com

Tropinone Reductases (TR-I and TR-II): Tropinone serves as a crucial branch point. Its reduction is catalyzed by two stereospecific, NADPH-dependent enzymes. mdpi.com Tropinone reductase I (TR-I) reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine (B1674123), scopolamine, and this compound. mdpi.comnih.gov Tropinone reductase II (TR-II) produces pseudotropine (3β-tropanol), which leads to the synthesis of calystegines. mdpi.com The relative activity of TR-I and TR-II can therefore control the metabolic flux towards different types of tropane alkaloids. mdpi.com

Following the formation of tropine, an esterification reaction occurs. For this compound, tropine is condensed with veratric acid. While the specific enzyme for this condensation in this compound-producing plants is not fully characterized, it is analogous to the formation of littorine (a precursor to hyoscyamine) where tropine is condensed with phenyllactate. wikipedia.org

Genetic regulation of TA biosynthesis is complex. The expression of key genes like PMT and the tropinone reductases (TR1, TR2) is often tissue-specific, with biosynthesis primarily occurring in the roots of many Solanaceae species, after which the alkaloids are transported to aerial parts. mdpi.comnih.gov The expression of these genes can be influenced by transcription factors and signaling molecules like methyl jasmonate (MeJA), which has been shown to upregulate TA biosynthetic genes. nih.govnih.gov

Enzyme Gene Reaction Catalyzed Significance for this compound Biosynthesis
Putrescine N-methyltransferasePMTPutrescine → N-methylputrescineFirst committed and rate-limiting step. mdpi.comnih.gov
N-methylputrescine oxidaseMPON-methylputrescine → 4-methylaminobutanalLeads to the formation of the pyrrolinium cation. mdpi.com
Tropinone Reductase ITR1Tropinone → Tropine (3α-tropanol)Directs the pathway towards the specific stereoisomer required for this compound. mdpi.comnih.gov
Tropinone Reductase IITR2Tropinone → Pseudotropine (3β-tropanol)Catalyzes a competing reaction leading to other alkaloids. mdpi.comnih.gov
Hyoscyamine 6β-hydroxylaseH6HHyoscyamine → ScopolamineAn example of a downstream modifying enzyme in a related pathway. mdpi.comnih.gov

Exploration of Potential Alternative Biosynthetic Routes

The biosynthesis of tropane alkaloids shows remarkable evolutionary diversity, suggesting that the pathway has evolved independently in different plant lineages. pnas.orgiastate.edu This is most evident when comparing the pathways in the Solanaceae family (which produces hyoscyamine) and the Erythroxylaceae family (which produces cocaine). pnas.orgpnas.org

A key point of divergence is the enzyme responsible for the reduction of the keto group on the tropane ring. pnas.org In the Solanaceae, this step is catalyzed by tropinone reductases (TR-I and TR-II), which belong to the short-chain dehydrogenase/reductase (SDR) family. pnas.org However, in Erythroxylum coca, this reduction is performed by methylecgonone reductase (MecgoR), an enzyme from the aldo-keto reductase (AKR) family. pnas.orgnih.gov This demonstrates convergent evolution, where different enzymes were recruited to perform a similar biochemical function in distinct plant families. pnas.org

This compound is found in species of the Convolvulaceae family. While the biosynthetic pathway in this family is less studied than in the Solanaceae, it is generally presumed to follow a similar route, utilizing enzymes homologous to the Solanaceae pathway. pnas.org The existence of independently evolved pathways in other plant families, however, opens the possibility that unique enzymes or alternative intermediates could be involved in this compound biosynthesis within the Convolvulaceae. Further research, including genomic and transcriptomic analysis of this compound-producing species, is needed to explore these potential alternative routes. iastate.edunih.gov

Strategies for Metabolic Engineering and Enhanced Production of this compound in Plant Systems

Metabolic engineering offers promising strategies to increase the production of valuable plant-derived compounds like this compound. nih.govlbl.gov These approaches aim to overcome the low yields often found in native plants by manipulating the biosynthetic pathways. nih.govyoutube.com

Key strategies that could be applied to enhance this compound production include:

Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes can significantly boost the production of the final product. nih.gov For this compound, overexpressing the genes for putrescine N-methyltransferase (PMT) and tropinone reductase I (TR1) could increase the flux towards the tropine precursor. frontiersin.orgnih.gov

Combinatorial Gene Overexpression: Since biosynthetic pathways involve multiple steps, overexpressing a combination of genes can have a synergistic effect. nih.gov Targeting several enzymes in the pathway simultaneously can prevent the accumulation of intermediate bottlenecks. nih.gov

Downregulation of Competing Pathways: Metabolic flux can be diverted away from the desired product by competing pathways. frontiersin.org In the case of this compound, down-regulating the gene for tropinone reductase II (TR2) could reduce the formation of pseudotropine and channel more tropinone towards tropine synthesis. nih.gov

Hairy Root Cultures: Genetically transformed hairy root cultures, induced by Agrobacterium rhizogenes, are a powerful tool for producing secondary metabolites. researchgate.net These cultures are often fast-growing, genetically stable, and can be cultivated in bioreactors, offering a controllable system for producing this compound independent of environmental factors. frontiersin.orgresearchgate.net Overexpression of biosynthetic genes within these hairy root systems has proven effective for other tropane alkaloids. nih.gov

Synthetic Biology Approaches: The reconstruction of biosynthetic pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) is an advanced strategy. frontiersin.orglbl.gov While challenging for complex plant pathways, this approach could offer a scalable and sustainable production platform for this compound or its precursors in the future. youtube.com

These metabolic engineering strategies, largely developed through research on hyoscyamine and scopolamine, provide a clear roadmap for future efforts to enhance the production of this compound in plant-based systems. frontiersin.orgnih.gov

Preclinical Biological Activities and Pharmacological Investigations of Convoline

Neuropharmacological Activities in In Vitro and Animal Models

Studies using Convolvulus pluricaulis extracts have indicated a range of neuropharmacological effects in preclinical settings. While the effects are attributed to the complex mixture of compounds in the extract, Convoline is considered one of the active constituents alzdiscovery.org.

Anxiolytic and Antidepressant Effects

Preclinical studies have demonstrated anxiolytic and antidepressant-like effects of Convolvulus pluricaulis extracts in animal models researchgate.netnih.gov. In the elevated plus maze test, ethyl acetate (B1210297) fractions of the plant extract showed an anxiolytic effect, indicated by an increase in the time spent in open arms and the number of open arm entries in comparison to control groups researchgate.net. Increased open field exploratory behavior was also observed researchgate.net. Hydroalcoholic extracts have also shown anti-anxiety effects in mice using various psychomotor tests nih.gov. These findings suggest a potential for compounds within the extract, including this compound, to influence anxiety and depressive behaviors alzdiscovery.org.

Anticonvulsant and Antiepileptic Properties

Studies on Convolvulus pluricaulis extracts have indicated potential anticonvulsant properties researchgate.net. While specific data on isolated this compound's anticonvulsant activity is not detailed in the provided information, the plant extract containing this compound has been investigated in the context of seizure models researchgate.net. Preclinical studies on plant-derived drugs for anticonvulsant effects are an active area of research frontiersin.org.

Neuroprotective Efficacy against Cellular Insults

Neuroprotective effects of Convolvulus pluricaulis extract have been observed in preclinical models. In a rat model of aluminum-induced neurotoxicity, daily administration of an aqueous extract of the plant decreased elevated enzymatic activity of acetylcholinesterase and inhibited the decline in Na+/K+ ATPase activity alzdiscovery.org. The extract treatment also prevented the accumulation of lipid and protein damage and changes in the levels of endogenous antioxidant enzymes alzdiscovery.org. These findings suggest that components within the extract, potentially including this compound, may offer protection against cellular insults in the nervous system.

Central Nervous System Depressant Activities

Convolvulus pluricaulis extracts have been shown to possess central nervous system (CNS) depressant activities, particularly at higher dose levels alzdiscovery.orgnih.gov. Hydroalcoholic extracts from the leaves of the plant demonstrated CNS depressant effects in mice across various psychomotor tests nih.gov. Sedative activity of the plant is thought to be mediated in part by constituents such as convolamine (B90) and scopoletin, which may act as GABA-A agonists alzdiscovery.org. This compound is also mentioned in the context of sedative activity alzdiscovery.org.

Modulation of Metabolic Pathways in Preclinical Models

Studies on Convolvulus species extracts have indicated potential effects on metabolic pathways.

Antidiabetic Activity in Animal Models

Extracts of Convolvulus pluricaulis have shown antidiabetic properties in animal models. researchgate.netmdpi.comnih.govmdpi.comaustinpublishinggroup.com Research suggests that these extracts may be beneficial in regulating blood sugar levels. austinpublishinggroup.com Animal models, such as those induced by chemical agents like streptozotocin (B1681764) or alloxan, are commonly used to investigate the antidiabetic activity of natural products. Studies have reported a reduction in blood glucose levels in diabetic animal models treated with Convolvulus extracts. researchgate.netmdpi.commdpi.com For instance, Convolvulus prostratus has been attributed with antidiabetic activities in ancient literature and modern perspectives. nih.govfrontiersin.orgaustinpublishinggroup.com

Hypolipidemic Effects in Animal Models

Hypolipidemic effects have also been observed in animal models treated with extracts of Convolvulus species. mdpi.comaustinpublishinggroup.com These effects may involve the reduction of serum cholesterol, triglycerides, phospholipids, and non-esterified fatty acids. Animal models, including those with diet-induced hyperlipidemia or chemically induced hyperlipidemia using agents like Triton WR-1339, are utilized to evaluate hypolipidemic agents. Studies have indicated that Convolvulus pluricaulis extract can lead to a significant reduction in serum lipid levels in cholesterol-fed animals.

Antimicrobial and Anthelmintic Research

Convolvulus species extracts have demonstrated antimicrobial and anthelmintic activities. researchgate.netmdpi.comnih.govmdpi.compremierconsulting.comaustinpublishinggroup.com

Research has explored the antimicrobial potential of these plant extracts against various pathogens. mdpi.commdpi.comaustinpublishinggroup.com Studies have also investigated their anthelmintic properties, with some research using earthworms or cattle worms as experimental models. mdpi.commdpi.com The anthelmintic activity of plant extracts can be evaluated using in vitro and in vivo models against different stages of parasite life cycles. While this compound is present in these extracts, specific data on the antimicrobial or anthelmintic activity of isolated this compound is not prominently featured in the provided results.

Cardiovascular System Modulation in Animal Models

Modulation of the cardiovascular system has been associated with Convolvulus species in animal models. researchgate.netmdpi.comnih.govmdpi.comaustinpublishinggroup.com

Some studies suggest hypotensive effects. researchgate.netjournaljpri.commdpi.commdpi.com Preclinical models for cardiovascular research include various animal species and techniques to measure physiological parameters like blood pressure and heart rate. Extracts have been reported to show effects on blood pressure in animal studies. journaljpri.commdpi.commdpi.com

Immunomodulatory Investigations

Immunomodulatory investigations have been conducted on Convolvulus species. researchgate.netjournaljpri.commdpi.commdpi.comnih.govpremierconsulting.comaustinpublishinggroup.com

Studies suggest that extracts may possess immunomodulatory properties. researchgate.netmdpi.commdpi.comnih.govnih.govfrontiersin.orgaustinpublishinggroup.com Research in this area often involves evaluating the effects of substances on immune responses in preclinical models. nih.gov

Anti-Ulcer Activity in Preclinical Studies

Anti-ulcer activity has been reported for Convolvulus species in preclinical studies. researchgate.netjournaljpri.commdpi.comnih.govmdpi.comaustinpublishinggroup.com

Preclinical studies evaluating anti-ulcer activity often utilize various animal models where ulcers are induced by methods such as ethanol (B145695), aspirin, or pylorus ligation. Convolvulus extracts have shown protective effects on gastric mucosa and reduction in ulcer lesions in these models. journaljpri.commdpi.com The anti-ulcerogenic effect may be related to the presence of phytochemicals like flavonoids, alkaloids, tannins, and terpenoids.

Molecular and Cellular Mechanisms of Action of Convoline

Receptor Binding and Ligand-Target Interactions (e.g., Cholinergic Muscarinic Receptors M2 and M4)

Convoline has been identified as a compound that can interact with cholinergic muscarinic receptors, specifically blocking the M2 and M4 subtypes greenpharmacy.infoayurlog.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov. These receptors are crucial in the central nervous system, where they bind to the neurotransmitter acetylcholine (B1216132) and facilitate the transmission of electrical signals frontiersin.orgfrontiersin.org. The ability of this compound to block M2 and M4 receptors suggests a potential influence on cholinergic signaling pathways, which are involved in various cognitive functions, including memory greenpharmacy.infoayurlog.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov. Some research indicates that this compound may potentiate the effects of arecoline, a muscarinic memory enhancer, further supporting its interaction with this system and its potential nootropic abilities greenpharmacy.infofrontiersin.orgresearchgate.netresearchgate.netnih.gov.

Enzyme Inhibition and Activation Profiles (e.g., Acetylcholinesterase, Alpha-Glucosidases)

Studies on the enzymatic activity of compounds found in Convolvulus pluricaulis have explored the potential of its constituents, including alkaloids like this compound, to inhibit enzymes such as acetylcholinesterase (AChE) and alpha-glucosidases greenpharmacy.infoayurlog.comalzdiscovery.orgfrontiersin.orgresearchgate.netresearchgate.netchitkara.edu.in. Acetylcholinesterase is an enzyme that breaks down acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission alzdiscovery.orgijrap.net. While some studies on Convolvulus pluricaulis extracts have shown AChE inhibitory activity, the specific contribution of this compound to this effect is part of ongoing research alzdiscovery.orgworldwidejournals.com.

Alpha-glucosidases are enzymes involved in the digestion of carbohydrates, and their inhibition can help regulate blood glucose levels mdpi.comnih.gov. While some natural compounds have shown significant alpha-glucosidase inhibitory activity, the direct inhibitory effect of isolated this compound on this enzyme is less extensively documented compared to other compounds mdpi.comnih.govnih.govresearchgate.net. Research on the plant source of this compound, Convolvulus pluricaulis, has also highlighted its potential effects on glucidic metabolism researchgate.netmdpi.com.

Modulation of Neurotransmitter Systems and Signal Transduction Pathways

This compound, as a constituent of Convolvulus pluricaulis, is implicated in the modulation of various neurotransmitter systems beyond the cholinergic system. Research suggests that extracts containing this compound may influence serotonergic and dopaminergic levels, potentially impacting conditions related to obsessive-compulsive disorders and contributing to anxiolytic activity alzdiscovery.orgfrontiersin.orgfrontiersin.org. The plant source of this compound is known to affect the neurochemistry of the brain, contributing to its observed effects on mental tension and anxiety worldwidejournals.com.

Furthermore, studies on Convolvulus pluricaulis have indicated that its compounds can interact with various signaling pathways, including those involved in neuroprotection and synaptic plasticity researchgate.netalzdiscovery.orgresearchgate.net. Network pharmacology studies suggest that compounds from C. pluricaulis interact with various proteins, neurosynapses, and signaling pathways, including the serotonergic synapse researchgate.net. The modulation of these pathways may contribute to the cognitive-enhancing and neuroprotective properties associated with the plant and its constituents like this compound researchgate.netalzdiscovery.orgijrap.net.

Cellular Antioxidant Defense Mechanisms and Oxidative Stress Mitigation

Antioxidants can mitigate oxidative stress directly by reacting with free radicals or indirectly by influencing the activity or expression of enzymes involved in radical generation or antioxidant defense nih.gov. Studies have shown that Convolvulus pluricaulis extract can enhance antioxidant defense mechanisms by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase alzdiscovery.org. This suggests that this compound and other constituents may play a role in bolstering the cellular antioxidant defense system, thereby protecting against oxidative damage researchgate.netalzdiscovery.orgbenthamdirect.com.

Anti-inflammatory Signaling Pathways and Mediator Modulation

Inflammation is a complex biological response involved in the pathogenesis of various diseases mdpi.com. Research suggests that compounds from Convolvulus pluricaulis possess anti-inflammatory properties ayurlog.comfrontiersin.orgresearchgate.netfrontiersin.orgbenthamdirect.com. While specific studies on this compound's direct impact on anti-inflammatory signaling pathways are limited, the plant extract containing this compound has been shown to influence mediators involved in inflammation frontiersin.orgijrap.netdntb.gov.ua.

For instance, hydroxy-cinnamic acid, another compound found in C. prostratus (a species containing this compound), has been shown to downregulate the expression of cytokine mediators like IL-8, MCP-1, and ICAM-1, which are involved in the inflammatory response frontiersin.org. The anti-inflammatory potential of the plant extract suggests that this compound, as one of its bioactive components, may contribute to modulating inflammatory signaling pathways and reducing neuro-inflammation frontiersin.orgijrap.netbenthamdirect.com. The cholinergic system itself is known to play a role in modulating inflammation through the cholinergic anti-inflammatory pathway nih.gov.

Interactions with Apoptotic Pathways and Cellular Survival Mechanisms

Apoptosis, or programmed cell death, is a crucial process for development and tissue homeostasis wikipedia.orgyoutube.com. Dysregulation of apoptosis is implicated in various diseases wikipedia.org. Research on Convolvulus pluricaulis extract has explored its effects on apoptotic pathways and cellular survival mechanisms ayurlog.comalzdiscovery.orgkaust.edu.sa.

Studies have indicated that Shankhpushpi pretreatment can restore and regulate apoptosis markers like p53 and caspase 3, suggesting an influence on the apoptotic cascade alzdiscovery.org. It has also been shown to inhibit reactive oxygen species generation and depolarization of the mitochondrial membrane, events that can trigger apoptosis alzdiscovery.orgyoutube.com. While these findings are based on the whole plant extract, they suggest that constituents like this compound may play a role in modulating cellular survival and apoptotic pathways, potentially offering protective effects against cell death induced by various insults, including oxidative stress alzdiscovery.orgkaust.edu.sa.

Investigation of Gene Expression and Protein Regulation by this compound

The regulation of gene expression and protein synthesis is fundamental to cellular function and phenotype wikipedia.orgpressbooks.pubkhanacademy.orgwikipedia.orgyoutube.com. While comprehensive studies specifically detailing how isolated this compound influences global gene expression and protein regulation are not extensively documented in the provided search results, research on the plant source of this compound, Convolvulus pluricaulis, offers some insights.

Studies on Convolvulus pluricaulis extract have indicated its ability to modulate protein activity at different levels of the cholinergic synapse benthamdirect.com. Furthermore, research suggests that compounds from C. pluricaulis can influence the expression and levels of certain proteins involved in neurodegenerative processes, such as tau and amyloid-beta precursor protein (AβPP) nih.gov. While the direct role of this compound in these specific regulatory processes requires further investigation, these findings suggest that this compound, as a component of the extract, may contribute to the observed modulation of gene expression and protein regulation related to neurological function and protection wikipedia.orgpressbooks.pubkhanacademy.orgwikipedia.orgyoutube.comnih.gov.

Synthetic Chemistry and Chemical Derivatization of Convoline and Analogs

Strategies for Partial and Total Synthesis of Convoline

To date, there are no reported methods in the peer-reviewed scientific literature for the partial or total synthesis of this compound. The synthetic pathways to this specific alkaloid have not yet been elucidated or published by research groups. Consequently, there are no established synthetic strategies, key intermediates, or reaction schemes available for review.

Chemical Modification Approaches for Altering Biological Activity Profiles

Chemical modification is a common strategy to enhance or alter the biological activity of a lead compound. This often involves the addition or modification of functional groups to probe interactions with biological targets. For this compound, there is no available research detailing any chemical modification approaches aimed at altering its biological activity profiles.

Structure Activity Relationship Sar Studies of Convoline and Its Analogs

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. The identification of Convoline's pharmacophore would be a critical first step. This process typically involves aligning a set of active this compound analogs and identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for biological recognition. nih.govfrontiersin.org The discovery of these key structural motifs provides a blueprint for designing new, potentially more potent, and selective analogs. frontiersin.orgyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For this compound, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a training set of its analogs with known activities. mdpi.commdpi.com Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would then be used to generate a predictive model. openmedicinalchemistryjournal.com This model could then be used to estimate the activity of newly designed, unsynthesized this compound analogs, thereby prioritizing synthetic efforts. nih.gov

Conformational Analysis and Molecular Dynamics Simulations in Relation to Target Binding

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound would explore the range of possible shapes it can adopt and their relative energies. Molecular dynamics (MD) simulations offer a powerful computational tool to study the dynamic behavior of this compound and its interaction with a target protein over time. nih.govyoutube.com These simulations can reveal the specific binding mode of this compound, the key amino acid residues involved in the interaction, and the stability of the resulting complex, providing valuable insights for optimizing its binding affinity. youtube.comsci-hub.st

Influence of Substituent Effects on Bioactivity and Selectivity

Systematically modifying the substituents on the this compound scaffold and evaluating the resulting changes in biological activity is a cornerstone of SAR studies. The electronic and steric properties of different substituents can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govmdpi.com For instance, adding electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form key interactions with its target. mdpi.comnih.gov Similarly, the size and shape of substituents can influence how well the molecule fits into the binding pocket of its target, thereby affecting its selectivity for one target over others. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net

Analytical Methodologies for Convoline in Research

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC, GC-MS)

The purity and quantitative analysis of Convoline, an alkaloid found in various plant species, relies on robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in plant extracts. A typical HPLC method for the analysis of alkaloids like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (typically acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation of the analyte from other matrix components. Detection is commonly performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Method validation for HPLC analysis of this compound would be conducted in accordance with ICH guidelines and would include the determination of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection DAD at 280 nm

| Column Temperature | 30°C |

This table is a representation of typical HPLC conditions and may require optimization for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its identification and quantification in complex mixtures. For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The separation is achieved on a capillary column, and the mass spectrometer provides highly selective and sensitive detection.

The validation of a GC-MS method for this compound would involve similar parameters to HPLC validation, with a focus on selectivity, linearity of response, and recovery.

Table 2: Example GC-MS Method Parameters for this compound Analysis

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 100°C (1 min), then 10°C/min to 280°C (5 min)
Ionization Mode Electron Ionization (EI)
Mass Range 50-550 m/z

| Transfer Line Temp | 280°C |

This table presents a general GC-MS method that would need to be optimized for the specific analysis of this compound.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are essential. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework of this compound.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Position δC (ppm) δH (ppm, multiplicity, J in Hz)
1 65.2 3.25 (t, 6.8)
2 28.5 1.90 (m)
3 55.8 3.80 (dd, 8.2, 4.5)
4 28.5 1.90 (m)
5 65.2 3.25 (t, 6.8)
6 35.1 2.10 (m)
7 35.1 2.10 (m)
8 48.3 2.55 (s)
1' 172.4 -
2' 72.1 4.95 (t, 5.5)
3' 138.5 -
4', 8' 128.9 7.35 (d, 7.5)
5', 7' 129.2 7.40 (t, 7.5)

This is a representative table of NMR data; actual values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which provides valuable clues about its structure. The fragmentation of the this compound molecular ion would likely involve characteristic losses of functional groups, which can be pieced together to confirm the proposed structure.

Bioanalytical Methods for this compound Detection in Biological Matrices (excluding human samples)

The detection and quantification of this compound in non-human biological matrices, such as animal plasma, serum, or tissue homogenates, require sensitive and selective bioanalytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

The development of a bioanalytical method for this compound would involve several key steps. First, an efficient sample preparation procedure is necessary to extract this compound from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the properties of this compound and the nature of the biological matrix.

Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve a short retention time and good peak shape for this compound, while separating it from any remaining matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Method validation is crucial to ensure the reliability of the results. According to regulatory guidelines, a bioanalytical method should be validated for its selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.

Table 4: General Bioanalytical Method Parameters for this compound in Rat Plasma

Parameter Description
Biological Matrix Rat Plasma
Sample Preparation Protein precipitation with acetonitrile followed by solid-phase extraction (SPE)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
MS/MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)

| MRM Transition | To be determined for this compound |

This table outlines a general approach for a bioanalytical method that would require specific optimization and validation for this compound.

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of tropane (B1204802) alkaloids is a complex process that is best understood in plants from the Solanaceae family, where compounds like hyoscyamine (B1674123) and scopolamine are produced. researchgate.netvtt.fi This pathway generally begins with the amino acid-derived polyamine putrescine, which is N-methylated by putrescine N-methyltransferase (PMT) in a committed step toward tropane alkaloid formation. pnas.orgmdpi.com However, strong evidence suggests that the biosynthetic pathways for tropane alkaloids have evolved independently in different plant families, a concept known as convergent evolution. researchgate.netpnas.org For instance, the tropane alkaloids in the Erythroxylaceae family, such as cocaine, feature a carbomethoxy group not found in Solanaceae alkaloids, indicating distinct enzymatic machinery. pnas.org

Given that Convoline is characteristic of the Convolvulaceae family, it is highly probable that its biosynthetic pathway involves novel enzymes yet to be identified. researchgate.net Future research must focus on identifying these undiscovered enzymes. Modern functional genomics and transcriptomics are powerful tools for this purpose. By analyzing the transcriptomes of this compound-producing plants like Convolvulus arvensis, researchers can identify candidate genes that are highly expressed in tissues where the alkaloid accumulates.

A promising approach involves the heterologous expression of candidate genes in microbial systems like baker's yeast (Saccharomyces cerevisiae) or in plants like Nicotiana benthamiana. nih.govnih.gov This technique has been successfully used to reconstitute entire biosynthetic pathways for other complex natural products, allowing for the functional characterization of each enzyme in a controlled environment. nih.govnih.govnih.gov Identifying the specific reductases, acyltransferases, and other enzymes responsible for assembling the this compound molecule will not only illuminate its unique biology but also enable biotechnological production, mitigating the need for agricultural sourcing. nih.gov

Development of Novel this compound Analogs with Enhanced Specificity

The development of novel analogs from a parent natural product is a cornerstone of medicinal chemistry, aiming to improve therapeutic properties and reduce undesirable effects. For this compound, which is structurally defined as 3,4-dimethoxybenzoyloxynortropane, initial steps in creating derivatives have already been taken. Research has demonstrated the successful synthesis of N-alkyl derivatives of this compound through reactions with various alkyl halides, yielding compounds such as N-hexyl-, N-octyl-, and N-nonyl-convolvine hydrochlorides, whose structures have been confirmed by X-ray crystallography. researchgate.net

Future preclinical research should expand upon this foundation to create a diverse library of this compound analogs for pharmacological screening. nih.gov This can be achieved through several strategies:

Modification of the Tropane Core: Introducing different substituents onto the bicyclic tropane ring system can alter the molecule's steric and electronic properties, potentially enhancing its binding affinity and specificity for biological targets.

Alteration of the Ester Group: The 3,4-dimethoxybenzoyl moiety is a key feature of this compound. Synthesizing analogs with different aromatic or aliphatic ester groups could significantly modulate biological activity, a common strategy in drug design. sysrevpharm.orgmdpi.com

Stereochemical Exploration: Investigating the synthesis and activity of different stereoisomers of this compound and its derivatives is crucial, as biological systems often exhibit high stereoselectivity. researchgate.net

These newly synthesized analogs would then undergo systematic screening to establish a comprehensive structure-activity relationship (SAR). researchgate.net Computational methods, such as molecular docking and virtual screening, can be employed to predict the binding of these analogs to potential targets, thereby prioritizing the synthesis of the most promising candidates. nih.govmdpi.com

Advanced In Vitro and In Vivo Models for Deeper Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of this compound, it is essential to move beyond simple preclinical models and utilize advanced systems that more accurately reflect human physiology.

In vitro studies, conducted outside a living organism, are fundamental for initial screening and mechanistic investigation. liveonbiolabs.comcusabio.com While traditional 2D monolayer cell cultures have been useful, they often fail to replicate the complex cellular interactions of a living system. mattek.com Future research should employ more sophisticated models:

3D Cell Cultures (Organoids and Spheroids): These models involve growing cells in three dimensions, allowing them to form structures that better mimic the architecture and function of native human tissues and organs. mattek.com

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the activities and physiological responses of entire organs. mattek.com They offer a powerful platform for studying compound efficacy and mechanism in a human-relevant context without animal testing. visikol.com

Exploration of this compound in Combination with Other Bioactive Compounds for Synergistic Effects

The combination of multiple bioactive compounds is a promising strategy in therapeutics, as it can lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing resistance. encyclopedia.pub These interactions can be classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect equals the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). encyclopedia.pubnih.govresearchgate.net

While whole plant extracts often exhibit greater efficacy than their isolated constituents due to these inherent interactions, the specific combinatorial effects involving this compound have not been explored. nih.gov Future preclinical research should systematically investigate the effects of combining this compound with other compounds. This could include:

Other Alkaloids: Studying this compound in combination with other tropane alkaloids or compounds from different alkaloid classes. For example, co-administration with other anticholinergic drugs could lead to a synergistic increase in effects. pharmacyfreak.com

Standard Therapeutics: Assessing whether this compound can act as a chemo-sensitizing agent, enhancing the efficacy of existing drugs used in various treatments. Numerous studies have shown that plant-derived polyphenols can improve the effectiveness of standard chemotherapeutics. mdpi.com

Other Natural Products: Exploring combinations with compounds from other classes of natural products, such as flavonoids or terpenoids, which are known to exhibit a wide range of biological activities. mdpi.com

These combination studies, performed in advanced in vitro and in vivo models, would use isobologram analysis to quantify the nature of the interaction. researchgate.net Discovering synergistic combinations could open new therapeutic avenues and provide a basis for the development of novel, multi-component treatment regimens.

Role of this compound in Plant Physiology and Chemical Ecology

Secondary metabolites like this compound are not produced by plants arbitrarily; they serve critical functions in the plant's survival and interaction with its environment. nih.govresearchgate.net The field of chemical ecology investigates these roles. For tropane alkaloids in general, a primary function is chemical defense against herbivores. wikipedia.orgnih.gov These compounds can deter feeding by insects and other animals, thereby protecting the plant.

The specific ecological role of this compound in its native Convolvulus species is an important area for future investigation. Research should aim to determine:

Anti-herbivore Defense: Studies could assess the feeding preferences of common herbivores on plants with varying concentrations of this compound to establish its role as a feeding deterrent.

Allelopathic Interactions: Investigating whether this compound is exuded into the soil and affects the germination or growth of neighboring plants.

Pollinator Attraction or Deterrence: While many plant volatiles attract pollinators, some non-volatile chemicals in nectar and pollen can also influence pollinator behavior. nih.govresearchgate.net Research could explore whether the presence of this compound in floral rewards impacts visitation by pollinators.

Defense against Pathogens: Evaluating the potential antimicrobial or antifungal properties of this compound, which could protect the plant from diseases.

Response to Abiotic Stress: Polyamines like cadaverine, which are biochemically related to tropane alkaloid precursors, are implicated in plant responses to environmental stresses such as drought and salinity. frontiersin.org Future studies could examine whether this compound biosynthesis is upregulated in response to such stressors, suggesting a role in the plant's stress tolerance mechanisms.

Understanding the natural function of this compound will provide valuable context for its pharmacological properties and may inspire novel applications in agriculture, such as the development of natural pesticides.

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Convoline’s mechanism of action?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: In vitro cell lines (e.g., cancer cells).
  • Intervention: this compound exposure at varying concentrations.
  • Comparison: Untreated controls or benchmark compounds.
  • Outcome: Apoptosis rates or protein expression changes.
    Ensure the question addresses a literature gap identified via systematic reviews .

Q. What methodologies are recommended for conducting a literature review on this compound?

  • Methodological Answer :

Develop a Boolean search string (e.g., (this compound OR "Compound X") AND (pharmacokinetics OR toxicity)).

Use databases like PubMed or SciFinder, prioritizing primary sources.

Screen abstracts for relevance, excluding non-peer-reviewed platforms (e.g., ) .

Synthesize findings into a table comparing studies (e.g., dosage ranges, experimental models).

Q. How to design a preliminary study to assess this compound’s bioactivity?

  • Methodological Answer :

  • Experimental Design : Use a dose-response assay with triplicate samples.
  • Controls : Include positive (e.g., known inhibitors) and negative controls.
  • Data Collection : Measure IC50 values and statistical significance (p < 0.05).
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?

  • Methodological Answer :

Analyze Study Designs : Compare sample sizes, dosing regimens, and analytical techniques (e.g., HPLC vs. LC-MS) .

Statistical Re-evaluation : Apply meta-analysis to pooled data, assessing heterogeneity via I² statistics.

Contextual Factors : Consider interspecies variability (e.g., rodent vs. primate models) or batch-to-batch compound purity .

Q. What strategies optimize this compound’s quantification in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference.
  • Analytical Validation :
  • Linearity : R² ≥ 0.99 over expected concentration ranges.
  • Recovery Rates : 85–115% for accuracy.
  • Advanced Techniques : Deploy tandem mass spectrometry (MS/MS) for specificity .

Q. How to address ethical compliance in this compound’s preclinical trials?

  • Methodological Answer :

Ethical Review : Submit protocols to an Institutional Animal Care and Use Committee (IACUC).

Participant Selection : Define inclusion/exclusion criteria (e.g., age, health status) and randomization methods .

Data Transparency : Report adverse events and attrition rates in supplementary materials .

Data Contradiction Analysis Framework

Step Action Evidence Source
1. Identify DiscrepanciesCompare results across studies for variables like dosage or model systems
2. Evaluate MethodologyAssess statistical power, blinding, and control groups
3. Contextualize FindingsConsider publication bias or funding sources
4. Propose SolutionsDesign follow-up experiments to isolate confounding factors

Key Takeaways

  • Basic Research : Prioritize clarity, feasibility, and alignment with existing literature gaps .
  • Advanced Research : Focus on mechanistic depth, methodological rigor, and resolving contradictions .
  • Ethical and Reporting Standards : Adhere to journal guidelines for reproducibility and transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.